Purine, 6-chloro-9-(p-methoxyphenyl)-
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Overview
Description
Purine, 6-chloro-9-(p-methoxyphenyl)-: is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 6-position and a p-methoxyphenyl group at the 9-position of the purine ring. Purine derivatives are significant in various fields, including medicinal chemistry, due to their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Purine, 6-chloro-9-(p-methoxyphenyl)- typically involves the chlorination of purine derivatives. One common method is the chlorination of hypoxanthine with phosphorus oxychloride in the presence of dimethylaniline . The reaction conditions often include the use of solvents like acetonitrile and bases such as sodium hydroxide .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination processes, utilizing similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: Purine, 6-chloro-9-(p-methoxyphenyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with various nucleophiles, such as alkyl halides, to form 9-alkylpurines.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the purine ring, leading to the formation of different derivatives.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions with organostannanes can introduce aryl or alkyl groups at the 6-position.
Common Reagents and Conditions:
Substitution Reactions: Reagents like alkyl halides and bases such as sodium hydroxide.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents depending on the desired transformation.
Cross-Coupling Reactions: Palladium catalysts and organostannanes.
Major Products: The major products formed from these reactions include various substituted purine derivatives, such as 9-alkylpurines and 6-succinoaminopurine .
Scientific Research Applications
Chemistry: In chemistry, Purine, 6-chloro-9-(p-methoxyphenyl)- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: It can be used in the development of antiviral and anticancer agents .
Industry: In the industrial sector, Purine, 6-chloro-9-(p-methoxyphenyl)- can be used in the production of pharmaceuticals and agrochemicals. Its derivatives may exhibit properties useful in these fields .
Mechanism of Action
The mechanism of action of Purine, 6-chloro-9-(p-methoxyphenyl)- involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound may inhibit viral replication by targeting viral enzymes or interfering with nucleic acid synthesis . The exact pathways and molecular targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
6-Chloropurine: A closely related compound with a chlorine atom at the 6-position but lacking the p-methoxyphenyl group.
9-Sulfonyl-9(H)-Purine Derivatives: These compounds have a sulfonyl group at the 9-position and exhibit antiviral activity.
Uniqueness: Purine, 6-chloro-9-(p-methoxyphenyl)- is unique due to the presence of both the chlorine atom and the p-methoxyphenyl group. This combination of substituents can enhance its reactivity and biological activity compared to other purine derivatives.
Biological Activity
Purine, 6-chloro-9-(p-methoxyphenyl)- is a derivative of purine that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a chlorine atom at the 6-position and a p-methoxyphenyl group at the 9-position of the purine ring, which influences its interaction with various biological targets.
The chemical formula for Purine, 6-chloro-9-(p-methoxyphenyl)- is C13H11ClN4. The synthesis of this compound can be achieved through various methods, including one-pot reactions that yield high purity and efficiency. For instance, a notable method involves the use of nucleophilic displacement of the C-6 chlorine atom, allowing for further functionalization of the molecule .
Biological Activity
Antitumor Activity
Research indicates that Purine, 6-chloro-9-(p-methoxyphenyl)- exhibits significant cytotoxic effects against various cancer cell lines. In studies involving murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), and human gastric carcinoma (SNU-1), this compound demonstrated high cytotoxic activity . The mechanism of action appears to involve inhibition of DNA biosynthesis, positioning it as a potential candidate for antitumor drug development.
Mechanism of Action
Purine derivatives generally interact with enzymes involved in nucleic acid metabolism or directly with DNA. The structural modifications in Purine, 6-chloro-9-(p-methoxyphenyl)- enhance its affinity for these targets, leading to cytotoxic effects on cancer cells. Studies suggest that this compound can act as an inhibitor of cyclin-dependent kinases and may also induce apoptosis in certain cancer cell types .
Comparative Analysis with Other Purine Derivatives
The biological activity of Purine, 6-chloro-9-(p-methoxyphenyl)- can be compared to other purine derivatives:
Compound Name | Structural Features | Unique Properties |
---|---|---|
6-Chloropurine | Chlorine at position 6 | Antitumor activity |
9-Methylpurine | Methyl group at position 9 | Increased lipophilicity |
8-Aminopurine | Amino group at position 8 | Enhanced bioactivity against cancers |
2-Aminopurine | Amino group at position 2 | Potential use in antiviral therapies |
These compounds share a purine backbone but exhibit different biological activities based on their substituents .
Case Studies
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various purine derivatives on multiple tumor cell lines. The results indicated that compounds similar to Purine, 6-chloro-9-(p-methoxyphenyl)- showed promising results against resistant cancer types .
- Mechanistic Insights : Another investigation focused on the structure-activity relationship (SAR) of purine derivatives, highlighting how modifications at specific positions can significantly affect their biological efficacy. This research emphasized the importance of the p-methoxyphenyl group in enhancing the compound's interaction with target enzymes .
Future Directions
The ongoing exploration of Purine, 6-chloro-9-(p-methoxyphenyl)- in medicinal chemistry suggests that further optimization could lead to more effective antitumor agents. Continued research into its mechanisms and potential side effects will be crucial for its development into a therapeutic agent.
Properties
CAS No. |
21313-95-1 |
---|---|
Molecular Formula |
C12H9ClN4O |
Molecular Weight |
260.68 g/mol |
IUPAC Name |
6-chloro-9-(4-methoxyphenyl)purine |
InChI |
InChI=1S/C12H9ClN4O/c1-18-9-4-2-8(3-5-9)17-7-16-10-11(13)14-6-15-12(10)17/h2-7H,1H3 |
InChI Key |
BBGNCJAADRAEKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NC3=C2N=CN=C3Cl |
Origin of Product |
United States |
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